molecular formula C23H22N8O B612117 CAL-130 CAS No. 1431697-74-3

CAL-130

Cat. No. B612117
M. Wt: 426.48
InChI Key: PUYVJBBSBPUKBT-AWEZNQCLSA-N
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Description

CAL-130 is a PI3Kδ and PI3Kγ inhibitor . It preferentially inhibits the function of both p110γ and p110δ catalytic domains . The IC50 values of CAL-130 are 1.3 and 6.1 nM for p110δ and p110γ, respectively .


Synthesis Analysis

CAL-130 is a customized synthesis product . The synthesis process is carried out by a strong synthesis team with excellent synthesis technology and capabilities .


Chemical Reactions Analysis

CAL-130 preferentially inhibits the function of both p110γ and p110δ catalytic domains . The IC50 values of CAL-130 are 1.3 and 6.1 nM for p110δ and p110γ, respectively, as compared to 115 and 56 nM for p110α and p110β .

Safety And Hazards

The safety data sheet for CAL-130 Hydrochloride indicates that it does not pose specific hazards . In case of inhalation, skin contact, eye contact, or swallowing, specific first aid measures are recommended .

properties

IUPAC Name

2-[(1S)-1-[(2-amino-7H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N8O/c1-12-7-4-5-10-16(12)31-21(28-15-9-6-8-13(2)17(15)22(31)32)14(3)27-20-18-19(26-11-25-18)29-23(24)30-20/h4-11,14H,1-3H3,(H4,24,25,26,27,29,30)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYVJBBSBPUKBT-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)NC4=NC(=NC5=C4NC=N5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)[C@H](C)NC4=NC(=NC5=C4NC=N5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101118635
Record name 2-[(1S)-1-[(2-Amino-9H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101118635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1S)-1-[(2-amino-7H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one

CAS RN

1431697-74-3
Record name 2-[(1S)-1-[(2-Amino-9H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431697-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1S)-1-[(2-Amino-9H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101118635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
510
Citations
T Diacovo, D Whye, E Efimenko, J Chen, V Tosello… - Blood, 2012 - Elsevier
… Based on these observations we developed an inhibitor, designated CAL-130, which targets both PI3Kγ and PI3Kδ in an attempt to exploit the addiction of PTEN null T-ALL tumors to …
Number of citations: 1 www.sciencedirect.com
PS Subramaniam, DW Whye, E Efimenko, J Chen… - Cancer cell, 2012 - cell.com
… To demonstrate that CAL-130 can block the activities of both PI3Kd and PI3Kg in thymocytes, we evaluated its ability to prevent phosphorylation of Akt (Ser473) and calcium flux in …
Number of citations: 107 www.cell.com
Y Lu, Y Guo, F Si, T Chen, M Jin, Y Wen, X Wang - Scientific Reports, 2020 - nature.com
This study was to investigate the correlation of vagal activity with coronary artery lesion (CAL) in Kawasaki disease (KD) children, and assess the predictive value of heart rate …
Number of citations: 3 www.nature.com
N Jolliffe, SH Rinzler, M Archer - American Journal of Clinical …, 1959 - cabdirect.org
A preliminary report is presented of month-bymonth estimations of serum cholesterol in 79 men aged 50 to 59 years who had adhered to a prescribed diet for 6 months. The diet as …
Number of citations: 90 www.cabdirect.org
E Hirsch, R Chiarle - Cancer Cell, 2012 - cell.com
… that CAL-130 works as a specific dual inhibitor of p110g and p110d. When given to mice, CAL-130 … Strikingly, and more importantly, CAL-130 prolonged survival of PTEN null mice and …
Number of citations: 5 www.cell.com
E Efimenko, UP Davé, IV Lebedeva, Y Shen… - Molecular cancer …, 2017 - AACR
… Previously, we have shown that CAL-130 is highly selective for the p110γ and p110δ catalytic domains of class I PI3Ks by virtue of its ability to (i) yield an immunologic phenotype …
Number of citations: 11 aacrjournals.org
D Mauquoy, K Barber - Journal of Quaternary Science …, 1999 - Wiley Online Library
Quantitative plant macrofossil and colorimetric humification analyses have been used to reconstruct proxy‐climate from two paired ombrotrophic bogs in northern England (Coom Rigg …
Number of citations: 113 onlinelibrary.wiley.com
P Bonaccorso, N Andriano, V Iachelli… - Journal of Pediatric …, 2016 - thieme-connect.com
… [10] [11] In PTEN-positive samples, the presence of pAKT predicted tumor response upon CAL-130 (PI3Kδ/γ-specific inhibitor) treatment.[12] Buparlisib (BKM120) is likely the pan-PI3K …
Number of citations: 1 www.thieme-connect.com
A Lonetti, A Cappellini, AM Spartà, F Chiarini… - Oncotarget, 2015 - ncbi.nlm.nih.gov
… Recently, Subramanian et al., by employing the dual γ/δ inhibitor CAL-130, proposed the … , no other papers dealing with the effects of CAL-130 have been published. In contrast, a more …
Number of citations: 43 www.ncbi.nlm.nih.gov
S Mishra, ML Lalumière
Number of citations: 0

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